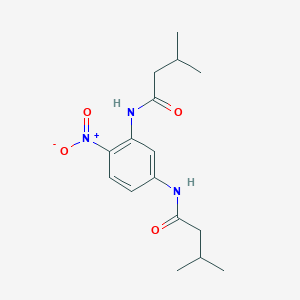

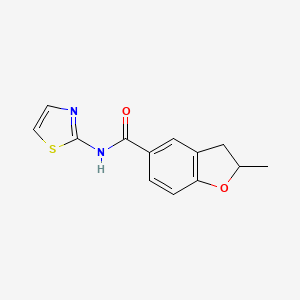

![molecular formula C19H20N2O3 B4007257 N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4007257.png)

N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide

Übersicht

Beschreibung

N-substituted acetamide compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds are synthesized through various chemical reactions, which modify their molecular structure to enhance their properties and efficacy for potential applications.

Synthesis Analysis

The synthesis of N-substituted acetamides involves complex reactions, including the Mannich condensation and other catalysis-promoted condensations. For instance, novel derivatives were prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis, offering a convenient and fast method for their production (Yu et al., 2014).

Molecular Structure Analysis

Molecular structure analysis, often performed through spectroscopic investigations and quantum chemical studies, helps understand the steric influence of substituents on the acetamide backbone. Studies employing ab initio and DFT methods have elucidated the structural, thermodynamical, and vibrational characteristics of these compounds, providing insights into the most stable conformers and their electronic interactions (Arjunan et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of N-substituted acetamides can be influenced by the nature of their substituents. For example, the imine functionality in certain derivatives reacts with dimethyl acetylenedicarboxylate to yield various products, showcasing the diverse reactivity of these compounds (Ung et al., 1992).

Physical Properties Analysis

The physical properties, such as crystalline structure and solubility, are crucial for the application of N-substituted acetamides. Crystallographic studies reveal the conformational aspects and hydrogen bonding patterns, which are essential for understanding the compound's stability and interactions (Gowda et al., 2009).

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Analgesic Properties

- KR-25003, a compound structurally related to N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0

2,6]dec-8-en-4-yl)acetamide, demonstrates potential as an analgesic capsaicinoid. The crystal structure of this compound provides insights into its conformation and intermolecular hydrogen bonds, which could be relevant for its analgesic properties (Park et al., 1995).

Anticonvulsant Activity

- Some derivatives show promise in anticonvulsant activity, particularly in controlling seizures. These derivatives interact with voltage-gated sodium currents and enhance the GABA effect, which is crucial in managing epilepsy (Pękala et al., 2011).

Potential Pesticides

- Certain N-derivatives have been characterized as potential pesticides. These compounds' X-ray powder diffraction characteristics are crucial for understanding their structural properties and applications in agriculture (Olszewska et al., 2011).

Medicinal Chemistry

- The stereoselective synthesis of cis-3,4-disubstituted piperidines, related to the given compound, is significant for medicinal chemistry. These derivatives serve as valuable templates for drug development (Mollet et al., 2011).

PET Ligand for NK1 Receptors

- Certain derivatives are used as PET ligands for studying neurokinin(1) (NK1) receptors, which are relevant in neurological research (Mey et al., 2005).

Quantum Chemical Investigations

- Quantum chemical and natural bond orbital investigations of related compounds help in understanding their molecular interactions and stability, which is vital for developing new drugs (Arjunan et al., 2012).

Serotonin Receptor Activity

- Arylpiperazine derivatives of this compound have shown promising activity against serotonin receptors, indicating potential for treating depression and anxiety (Bojarski et al., 2009).

Eigenschaften

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-10-3-6-14(7-11(10)2)20-15(22)9-21-18(23)16-12-4-5-13(8-12)17(16)19(21)24/h3-7,12-13,16-17H,8-9H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCFVDSMKDRVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3C4CC(C3C2=O)C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4007174.png)

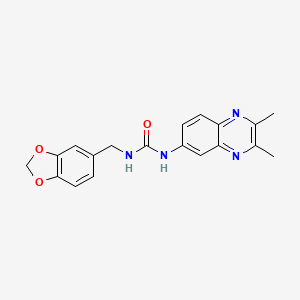

![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007187.png)

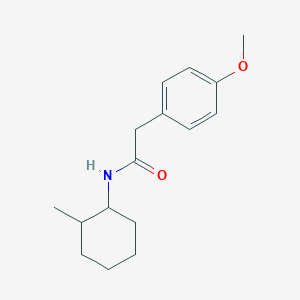

![17-(3,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4007194.png)

![N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine](/img/structure/B4007214.png)

![N-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4007234.png)

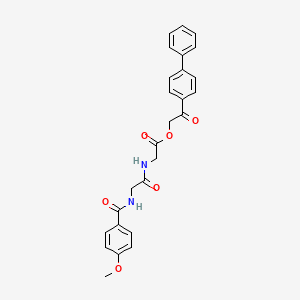

![3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4007254.png)

![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B4007265.png)

amino]methyl}phenol](/img/structure/B4007271.png)